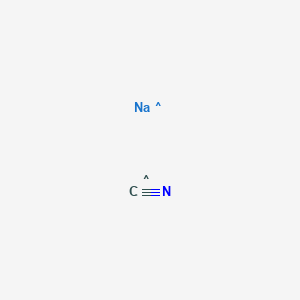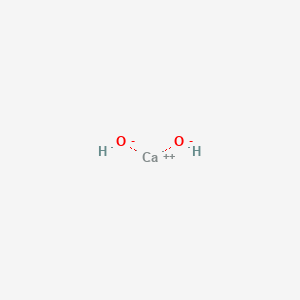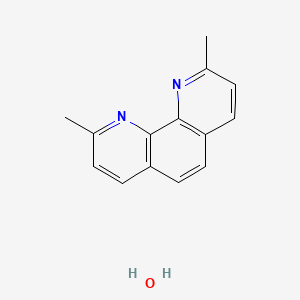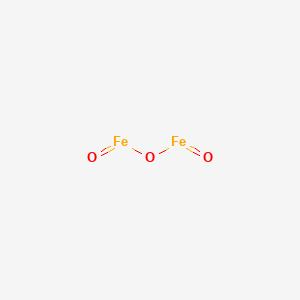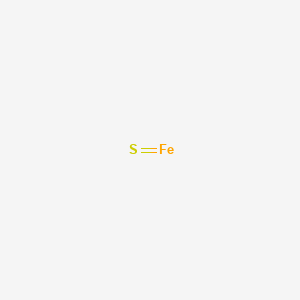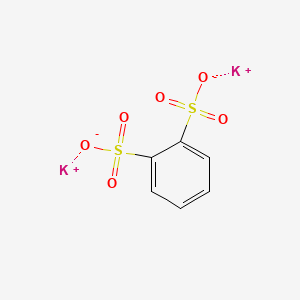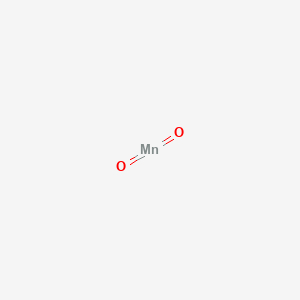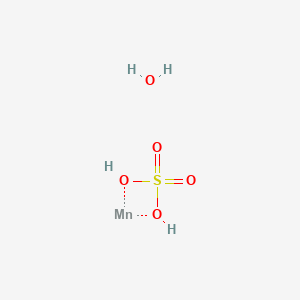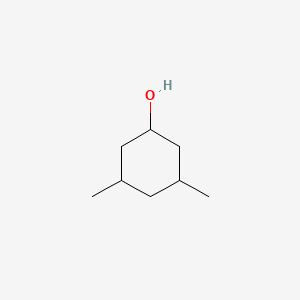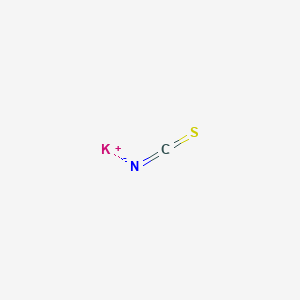
Isothiocyanatopotassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isothiocyanatopotassium is a chemical compound with the molecular formula KSCN. It is an important salt of the isothiocyanate anion, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Isothiocyanates are derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables like broccoli, cabbage, and radish .
准备方法
Synthetic Routes and Reaction Conditions
Isothiocyanatopotassium can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts, which are then desulfurized to produce isothiocyanates . Another method involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases . This method is considered more sustainable and environmentally friendly.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactions involving primary amines and carbon disulfide. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The choice of solvent and desulfurylation reagent is crucial for the successful formation of isothiocyanates .
化学反应分析
Types of Reactions
Isothiocyanatopotassium undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfonyl isothiocyanates.
Reduction: Reduction of isothiocyanates can lead to the formation of thioureas.
Substitution: Isothiocyanates can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonyl isothiocyanates, thioureas, and various substituted isothiocyanates .
科学研究应用
Isothiocyanatopotassium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its role in the defense mechanisms of plants and its potential use as an agrochemical.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of isothiocyanatopotassium involves its highly reactive electrophilic –N=C=S functional group. This group can interact with various biological molecules, leading to a range of effects. For example, isothiocyanates can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . They can also inhibit the activity of pro-inflammatory enzymes and induce apoptosis in cancer cells .
相似化合物的比较
Isothiocyanatopotassium can be compared with other similar compounds, such as:
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Benzyl isothiocyanate: Found in garden cress, known for its anticancer properties.
Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.
These compounds share the isothiocyanate functional group but differ in their side chains, leading to variations in their chemical properties and biological activities .
属性
InChI |
InChI=1S/CNS.K/c2-1-3;/q-1;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKLMBNSZNUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
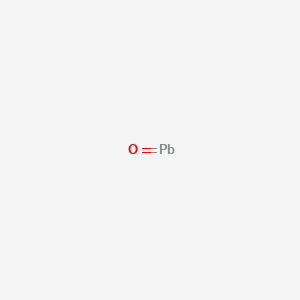
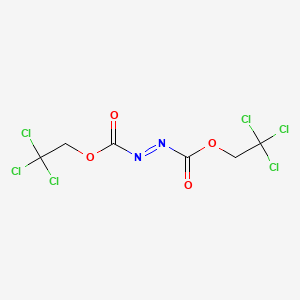
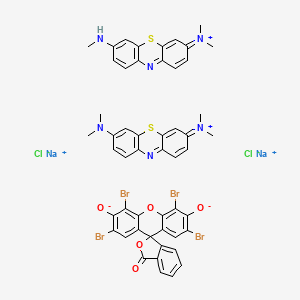
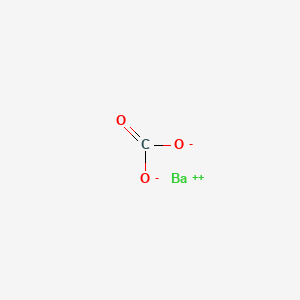
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B7798745.png)
